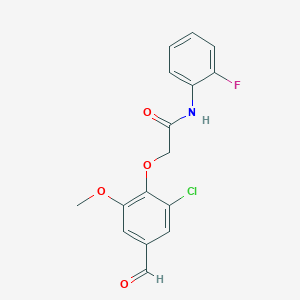![molecular formula C20H25ClN4O2 B3605602 N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B3605602.png)
N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea
Vue d'ensemble
Description
N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea, also known as CM-156, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. CM-156 belongs to the class of phenylpiperazine derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. The compound also inhibits the activity of the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the body. N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which play a role in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea is its high potency and selectivity for its target receptors. The compound has also been shown to have good pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the optimization of the pharmacokinetic properties of N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea to improve its efficacy in vivo. Additionally, further studies are needed to understand the exact mechanism of action of N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea and its potential therapeutic applications in other diseases.
Applications De Recherche Scientifique
N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies for the treatment of cancer, schizophrenia, and Alzheimer's disease. In cancer, N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In schizophrenia, N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to improve cognitive function and reduce negative symptoms. In Alzheimer's disease, N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to reduce amyloid-beta levels and improve cognitive function.
Propriétés
IUPAC Name |
1-(2-chloro-5-methoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-27-17-7-8-18(21)19(15-17)23-20(26)22-9-10-24-11-13-25(14-12-24)16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBCDKPMDMKZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



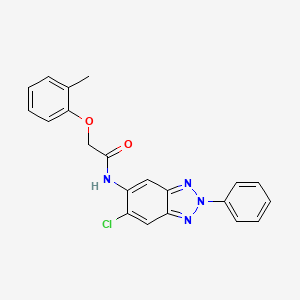
![4-iodo-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3605521.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B3605528.png)
![2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3605531.png)
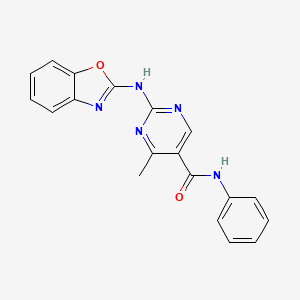
![2-chloro-N-[3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3605553.png)
![dimethyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]terephthalate](/img/structure/B3605557.png)
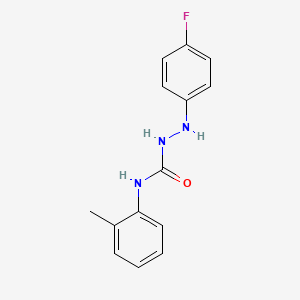
![3-chloro-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605561.png)
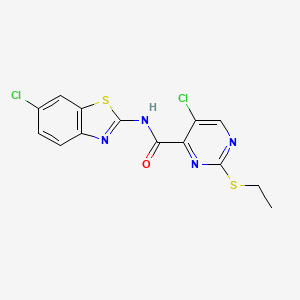
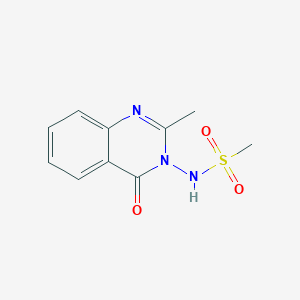
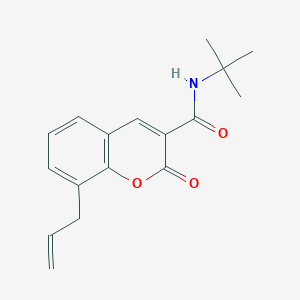
![N-(4-ethylphenyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3605616.png)
